molecular formula C16H15N3O4 B15074994 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B15074994
M. Wt: 313.31 g/mol
InChI Key: QLBPLIDVBXYKLS-RQZCQDPDSA-N
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Description

2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety linked to a phenyl group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl and benzylidene rings .

Scientific Research Applications

2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its phenyl and benzylidene groups can interact with cellular receptors, modulating biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide apart from similar compounds is its unique combination of hydroxyl groups on the benzylidene ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C16H15N3O4/c1-10-2-5-12(6-3-10)18-15(22)16(23)19-17-9-11-4-7-13(20)8-14(11)21/h2-9,20-21H,1H3,(H,18,22)(H,19,23)/b17-9+

InChI Key

QLBPLIDVBXYKLS-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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